molecular formula C23H21Cl2FN4O3 B1662824 ポジオチニブ CAS No. 1092364-38-9

ポジオチニブ

カタログ番号: B1662824
CAS番号: 1092364-38-9
分子量: 491.3 g/mol
InChIキー: LPFWVDIFUFFKJU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ポジオチニブは、ハンミ製薬、ルイエファーマ、スペクトラムファーマシューティカルズによって開発中の薬剤であり、さまざまな癌の治療に使用されます。 これはアニリノキナゾリン骨格に基づいており、上皮成長因子受容体、HER2/neu、HER4を含む上皮成長因子受容体を阻害します 。この化合物は、これらの受容体に特定の変異を持つ癌を治療する可能性があることで特に注目されています。

2. 製法

合成経路と反応条件: ポジオチニブは、7-メトキシ-4-オキソ-3,4-ジヒドロキナゾリン-イル酢酸から始めて、6段階で合成されます。 合成プロセスには、塩素化、アミノ化、加水分解、縮合、Bocの除去、アミド化反応が含まれます 。反応条件は穏やかで、全体の収率は約37.2%です。

工業的生産方法: ポジオチニブの工業的生産は、同じ合成経路に従い、出発物質は入手しやすく、反応ステップはより高い収率と効率のために最適化されています .

科学的研究の応用

ポジオチニブは、化学、生物学、医学、産業の分野で、幅広い科学研究の応用があります。

作用機序

ポジオチニブは、上皮成長因子受容体、HER2/neu、HER4を不可逆的に阻害することにより効果を発揮します 。これらの受容体に共有結合的に結合し、そのシグナル伝達経路を遮断することにより、癌細胞の増殖と増殖を阻害します。 このメカニズムにより、これらの受容体に特定の変異を持つ癌に対して特に効果的です .

類似の化合物:

    エルロチニブ: 癌治療に使用される別の上皮成長因子受容体阻害剤です。

    ネラチニブ: HER2陽性乳癌の治療に使用される、パンHERチロシンキナーゼ阻害剤です。

    アファチニブ: 非小細胞肺癌に使用される、不可逆的な上皮成長因子受容体およびHER2阻害剤です。

比較: ポジオチニブは、HER2/neuとHER4を含む複数の上皮成長因子受容体を阻害する能力、および不可逆的な結合メカニズムにおいて独特です これにより、エルロチニブまたはネラチニブなどの他の阻害剤に反応しない可能性のある、特定の変異を持つ癌に対して特に効果的です .

Safety and Hazards

The most common grade 3 or higher treatment-related adverse events include skin rash (36%), diarrhea (23%), and oral mucositis (13%) . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

Poziotinib demonstrates moderate antitumor activity in previously treated HER2 exon 20 mutant NSCLC patients with a manageable safety profile . Different subgroup mutations show various benefits of poziotinib treatment . Large-scale and multiarm clinical trials are warranted to confirm a suitable population and therapeutic strategies .

生化学分析

Biochemical Properties

Poziotinib functions as an irreversible inhibitor of the epidermal growth factor receptor family. It interacts with the epidermal growth factor receptor, HER2, and HER4 by binding covalently to the kinase domain of these receptors. This binding inhibits the autophosphorylation of the receptors, thereby blocking downstream signaling pathways that promote cell proliferation and survival . The interaction between poziotinib and these receptors is characterized by its high affinity and specificity, making it a potent inhibitor of receptor tyrosine kinases.

Cellular Effects

Poziotinib exerts significant effects on various types of cells, particularly cancer cells. It inhibits cell proliferation by blocking the signaling pathways mediated by the epidermal growth factor receptor family. This inhibition leads to reduced cell growth, induction of apoptosis, and decreased metastatic potential . Poziotinib also affects cell signaling pathways, including the PI3K/AKT and MAPK pathways, which are crucial for cell survival and proliferation. Additionally, poziotinib influences gene expression by downregulating genes involved in cell cycle progression and upregulating genes associated with apoptosis .

Molecular Mechanism

The molecular mechanism of action of poziotinib involves its binding to the kinase domain of the epidermal growth factor receptor family. This binding is irreversible and covalent, leading to the inhibition of receptor autophosphorylation . By blocking the activation of these receptors, poziotinib prevents the downstream signaling cascades that promote cell proliferation and survival. The inhibition of these pathways results in the induction of apoptosis and the suppression of tumor growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of poziotinib have been observed to change over time. Poziotinib is stable under physiological conditions, and its inhibitory effects on the epidermal growth factor receptor family are sustained over extended periods . Long-term studies have shown that poziotinib can maintain its efficacy in inhibiting cell proliferation and inducing apoptosis in cancer cells.

Dosage Effects in Animal Models

In animal models, the effects of poziotinib vary with different dosages. At lower doses, poziotinib effectively inhibits tumor growth without causing significant toxicity . At higher doses, poziotinib can induce adverse effects, including weight loss, gastrointestinal disturbances, and hepatotoxicity . The therapeutic window of poziotinib is narrow, and careful dose optimization is required to maximize its efficacy while minimizing its toxicity.

Metabolic Pathways

Poziotinib is metabolized primarily in the liver by cytochrome P450 enzymes, particularly CYP3A4 . The major metabolites of poziotinib are HM781-36-M1 and HM781-36-M2, which retain some inhibitory activity against the epidermal growth factor receptor family . The metabolism of poziotinib can be influenced by various factors, including genetic polymorphisms in cytochrome P450 enzymes and co-administration of other drugs that affect cytochrome P450 activity .

Transport and Distribution

Poziotinib is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It is known to interact with various transporters, including P-glycoprotein, which can affect its cellular uptake and distribution . Poziotinib accumulates in tissues with high expression of the epidermal growth factor receptor family, such as tumors, where it exerts its inhibitory effects .

Subcellular Localization

The subcellular localization of poziotinib is primarily within the cytoplasm and the plasma membrane, where it interacts with the epidermal growth factor receptor family . Poziotinib does not require specific targeting signals or post-translational modifications for its localization. Its activity is dependent on its ability to bind to the kinase domain of the receptors and inhibit their autophosphorylation .

準備方法

Synthetic Routes and Reaction Conditions: Poziotinib is synthesized in six stages starting from 7-methoxy-4-oxo-3,4-dihydroquinazolin-yl acetate. The synthetic process involves chlorination, ammonification, hydrolysis, condensation, removal of Boc, and amidation reactions . The reaction conditions are moderate, and the overall yield is approximately 37.2%.

Industrial Production Methods: The industrial production of poziotinib follows the same synthetic route, with the starting material being readily available and the reaction steps optimized for higher yield and efficiency .

化学反応の分析

反応の種類: ポジオチニブは、以下を含むさまざまな化学反応を起こします。

    酸化: この反応には、酸素の添加または水素の除去が含まれます。

    還元: この反応には、水素の添加または酸素の除去が含まれます。

    置換: この反応には、別の原子または原子団で1つの原子または原子団を置き換えることが含まれます。

一般的な試薬と条件:

    酸化: 一般的な試薬には、過マンガン酸カリウムと過酸化水素が含まれます。

    還元: 一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムが含まれます。

    置換: 一般的な試薬には、ハロゲンと求核剤が含まれます。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はキナゾリン誘導体を生成する可能性があり、還元はアミン誘導体を生成する可能性があります。

類似化合物との比較

    Erlotinib: Another epidermal growth factor receptor inhibitor used in cancer treatment.

    Neratinib: A pan-HER tyrosine kinase inhibitor used for treating HER2-positive breast cancer.

    Afatinib: An irreversible epidermal growth factor receptor and HER2 inhibitor used in non-small cell lung cancer.

Comparison: Poziotinib is unique in its ability to inhibit multiple epidermal growth factor receptors, including HER2/neu and HER4, and its irreversible binding mechanism . This makes it particularly effective against cancers with specific mutations that may not respond to other inhibitors like erlotinib or neratinib .

特性

IUPAC Name

1-[4-[4-(3,4-dichloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypiperidin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21Cl2FN4O3/c1-3-20(31)30-8-6-13(7-9-30)33-19-10-14-17(11-18(19)32-2)27-12-28-23(14)29-16-5-4-15(24)21(25)22(16)26/h3-5,10-13H,1,6-9H2,2H3,(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPFWVDIFUFFKJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=C(C(=C(C=C3)Cl)Cl)F)OC4CCN(CC4)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21Cl2FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80148853
Record name Poziotinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80148853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092364-38-9
Record name Poziotinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092364-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Poziotinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092364389
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Poziotinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12114
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Poziotinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80148853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name POZIOTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OEI6OOU6IK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

N-(3,4-dichloro-2-fluorophenyl)-7-methoxy-6-(piperidin-4-yloxy)quinazolin-4-amine dihydrochloride (100 g) and sodium hydrogen carbonate (66 g) were added to a mixed solvent of tetrahydrofuran (630 ml) and water (1 L), and the temperature of the reaction mixture was cooled to 0° C. with iced water. Acryloyol chloride (24 ml) diluted with tetrahydrofuran (370 ml) was slowly added to the reaction mixture over 30 minutes, followed by stirring at 0° C. for 30 minutes. Upon completion of the reaction, aqueous acetone (2.0 L) was added to the resulting mixture, which was stirred for 12 hours and filtered to produce 1-(4-(4-(3,4-dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-yloxy)piperidin-1-yl)prop-2-en-1-one (72 g, yield: 75%). The solid thus obtained was dissolved in a mixed solvent of dichloromethane (200 ml) and methanol (100 ml), added with ethyl acetate (1.2 L), and stirred for 12 hours. The resulting solid was filtered and washed with ethyl acetate (100 ml). The solid was dried at 40° C. in an oven to produce the compound of formula (II) (55 g, yield: 76%, total yield=57%).
Name
N-(3,4-dichloro-2-fluorophenyl)-7-methoxy-6-(piperidin-4-yloxy)quinazolin-4-amine dihydrochloride
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
66 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
630 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
24 mL
Type
reactant
Reaction Step Three
Quantity
370 mL
Type
reactant
Reaction Step Three
Quantity
2 L
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Poziotinib
Reactant of Route 2
Poziotinib
Reactant of Route 3
Reactant of Route 3
Poziotinib
Reactant of Route 4
Reactant of Route 4
Poziotinib
Reactant of Route 5
Reactant of Route 5
Poziotinib
Reactant of Route 6
Poziotinib

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。